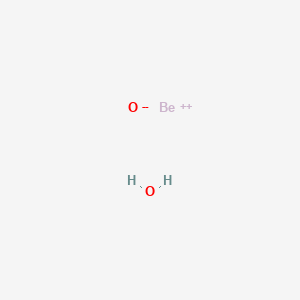

Beryllium;oxygen(2-);hydrate

Description

Overview of Beryllium Chemistry in Scholarly Contexts

Beryllium, the lightest of the alkaline earth metals, exhibits unique chemical properties that set it apart from other elements in its group. core.ac.uknih.gov Its small atomic radius and high charge density result in a strong polarizing effect, leading to a greater tendency to form covalent bonds. core.ac.uklibretexts.org This characteristic is a central theme in the scholarly study of beryllium chemistry and has significant implications for the behavior of its compounds, including the hydroxide (B78521).

The chemistry of beryllium often shows more similarities to aluminum than to its heavier Group 2 counterparts like magnesium and calcium, a classic example of a diagonal relationship in the periodic table. core.ac.uk Both beryllium and aluminum form amphoteric oxides and hydroxides, are prone to hydrolysis in aqueous solutions, and dissolve in both non-oxidizing acids and alkalis. core.ac.uk Academic research frequently delves into these parallels to understand the nuanced reactivity of beryllium compounds.

Significance of Beryllium Hydroxide in Advanced Chemical Studies

Beryllium hydroxide is a compound of considerable interest in advanced chemical studies due to its distinct properties. It serves as a critical intermediate in the extraction and purification of beryllium metal from its primary ores, beryl (B75158) (3BeO·Al₂O₃·6SiO₂) and bertrandite (4BeO·2SiO₂·H₂O). nih.govwikipedia.org The industrial processes for extracting beryllium, such as the sulfate (B86663) process, yield beryllium hydroxide as a key byproduct.

Its amphoteric nature, the ability to act as both an acid and a base, makes it a valuable subject for fundamental studies in inorganic and coordination chemistry. chemguide.co.ukaskfilo.com The compound's ability to dissolve in strong acids to form beryllium salts and in strong alkalis to form the tetrahydroxoberyllate anion ([Be(OH)₄]²⁻) is a well-documented example of this dual reactivity. wikipedia.orgaskfilo.comchemicalbook.com

Furthermore, recent research has explored the complex structures that beryllium hydroxide can form, including trimeric complexes with six-membered rings composed of three beryllium atoms and three bridging hydroxide groups. uni-due.de These studies provide deeper insights into the coordination chemistry of beryllium.

Historical Development of Research on Beryllium Hydroxide

The scientific investigation of beryllium and its compounds dates back to the late 18th century, with N.L. Vauquelin's discovery of the element in 1798. libretexts.org Early 20th-century research was pivotal in identifying the unique amphoteric properties of beryllium hydroxide, which distinguished it from other metal hydroxides and spurred further investigation into its chemical behavior.

The development of the sulfate process for beryllium extraction solidified the role of beryllium hydroxide as an essential intermediate. Over the years, research has expanded to include detailed studies of its thermodynamic properties, such as its heat of formation and entropy, providing a better understanding of the BeO-H₂O-Be(OH)₂ system. iaea.orgacs.org Modern analytical techniques have enabled more precise characterization of its various crystalline forms and its decomposition pathways.

Properties

Molecular Formula |

BeH2O2 |

|---|---|

Molecular Weight |

43.027 g/mol |

IUPAC Name |

beryllium;oxygen(2-);hydrate |

InChI |

InChI=1S/Be.H2O.O/h;1H2;/q+2;;-2 |

InChI Key |

RUMMPCFRJPVVGG-UHFFFAOYSA-N |

Canonical SMILES |

[Be+2].O.[O-2] |

Origin of Product |

United States |

Synthesis and Methodologies for Beryllium Hydroxide Production

Industrial and Laboratory Preparative Routes

The production of beryllium hydroxide (B78521) involves several established methodologies, ranging from large-scale industrial extraction from minerals to more controlled laboratory synthesis.

Industrially, beryllium hydroxide is a by-product of the extraction of beryllium from its primary ores, beryl (B75158) (Be₃Al₂Si₆O₁₈) and bertrandite (Be₄Si₂O₇(OH)₂). wikipedia.orgusgs.govchemistrylearner.com Two main commercial methods have been historically used for processing these ores: the sulfate (B86663) process and the fluoride (B91410) process.

The sulfate process is the current preferred method for extracting beryllium. mphbook.ir For beryl ore, the process involves melting it at high temperatures (around 1,650 °C), rapidly cooling it with water to form a glass-like "frit," and then heat-treating the frit. usgs.govchemicalbook.com This treated material is then leached with sulfuric acid to produce a solution of beryllium sulfate. usgs.govchemicalbook.comnih.gov Bertrandite ore, which typically has a lower beryllium content, can be directly leached with sulfuric acid. nih.govnih.gov From the resulting beryllium sulfate solution, impurities like iron and aluminum are removed, often through solvent extraction. usgs.gov Subsequently, beryllium hydroxide is precipitated. chemicalbook.comnih.gov

The fluoride process , though largely discontinued (B1498344) in the 1970s, involved sintering beryl ore with sodium fluorosilicate at 700–800 °C. nih.govnih.gov This converted the beryllium oxide in the ore into a water-soluble salt, sodium fluoroberyllate (Na₂BeF₄). nih.govnih.gov The resulting product was leached with water, and beryllium hydroxide was precipitated from the purified solution using caustic soda (sodium hydroxide). nih.govnih.gov

A more recent development for processing low-grade bertrandite ores is the SX-carbonate process . nih.govnih.gov This method involves the direct leaching of the ore with sulfuric acid, followed by a liquid-liquid extraction of the leachate using di(2-ethylhexyl)phosphoric acid in kerosene. nih.govnih.gov The beryllium is then stripped from the organic phase with aqueous ammonium (B1175870) carbonate. nih.govnih.gov Through a series of steps involving heat, hydrolysis, and precipitation, a very pure beryllium hydroxide is produced. nih.govnih.gov

Table 1: Comparison of Industrial Extraction Processes for Beryllium Hydroxide

| Process | Ore Type | Key Reagents | Key Intermediate | Status |

| Sulfate Process | Beryl, Bertrandite | Sulfuric Acid | Beryllium Sulfate | Currently in use mphbook.irnih.gov |

| Fluoride Process | Beryl | Sodium Fluorosilicate, Caustic Soda | Sodium Fluoroberyllate | Discontinued (1970s) nih.govnih.gov |

| SX-Carbonate Process | Bertrandite | Sulfuric Acid, Di(2-ethylhexyl)phosphoric acid, Ammonium Carbonate | Ammonium Beryllium Carbonate | In use nih.govnih.gov |

A common and fundamental method for synthesizing beryllium hydroxide in both industrial and laboratory settings is through precipitation from a solution of a beryllium salt. nih.gov This is typically achieved by adding a base, such as an alkali or ammonia, to the salt solution. wikipedia.orgnih.govquora.com

For example, adding sodium hydroxide or ammonium hydroxide to a beryllium sulfate or beryllium chloride solution will cause the precipitation of beryllium hydroxide. quora.comontosight.aigoogle.com The reaction with sodium hydroxide can be represented as:

Be²⁺(aq) + 2OH⁻(aq) → Be(OH)₂(s)

The resulting precipitate is typically a white, voluminous, and gelatinous substance. nih.gov The precise properties of the precipitate can be influenced by factors such as the pH of the solution. nih.govgoogle.com After precipitation, the beryllium hydroxide is separated by filtration, washed to remove impurities, and then dried. ontosight.ai

Modern synthesis routes often employ more sophisticated techniques to achieve higher purity and better control over the final product's properties.

Solvent extraction is a key advanced method used in conjunction with the sulfate leach process. google.com This technique, sometimes referred to as the Maddox process, uses an organic solvent to selectively extract beryllium from the aqueous sulfate leach solutions, leaving impurities behind. usgs.govgoogle.com The beryllium is then recovered from the organic phase using aqueous ammonium carbonate, which forms a basic beryllium carbonate compound. mphbook.irgoogle.com This intermediate is then processed to yield high-purity beryllium hydroxide. google.com

Another advanced approach involves the use of sodium bicarbonate solutions . google.com In this process, beryllium hydroxide can be selectively dissolved from decomposed ore using a sodium bicarbonate solution, which does not dissolve other hydroxides like those of aluminum and iron. google.com The dissolved beryllium can then be reprecipitated as a granular, easily filtered beryllium hydroxide by boiling the solution, which drives off carbon dioxide. google.com

Controlled hydrolysis of organometallic beryllium complexes also represents an advanced laboratory synthesis route. For instance, the controlled hydrolysis of a monomeric β-diketiminatoberyllium methyl complex, [LBeMe], can afford an air-stable, monomeric β-diketiminatoberyllium hydroxide complex. acs.orgnih.gov

Electrolytic methods have been developed for the production of beryllium hydroxide. One such process involves the electrolysis of a beryllium salt solution, such as beryllium nitrate (B79036) or chloride, in a diaphragm cell using graphite (B72142) electrodes. nmlindia.org In this setup, a slurry containing beryllium hydroxide is formed in the cathode compartment. nmlindia.org The hydroxide can then be collected, washed, dried, and ignited to produce beryllium oxide. nmlindia.org

A more advanced technique is autoclave-membrane electrolysis technology . ogarev-online.ruiaea.org This process involves several stages: autoclave dissociation of the beryllium concentrate, separation of the resulting suspension, purification of the solution to remove admixtures, membrane electrolysis of the alkaline solutions, and finally, hydrolysis of sodium beryllate to precipitate beryllium hydroxide. iaea.org The electrochemical neutralization of excess alkali occurs in the anode chambers of the electrolytic cells, with simultaneous regeneration of the alkali in the cathode chambers. google.com

Controlled Synthesis of Specific Beryllium Hydroxide Forms

Beryllium hydroxide can exist in different physical forms, or polymorphs, primarily amorphous and crystalline structures. The synthesis conditions can be controlled to produce a specific form.

When an alkali is first added to a beryllium salt solution, a gelatinous, amorphous form of beryllium hydroxide, known as the α-form (alpha-form) , is precipitated. wikipedia.orgqsstudy.com This α-form is described as a gel-like structure with a high surface area.

If this amorphous gel is left to stand or is boiled, it transforms into a crystalline form, the β-form (beta-form) . wikipedia.orgqsstudy.com The β-form is a more stable, orthorhombic crystalline structure. nih.gov Another crystalline form, a metastable tetragonal structure, has also been identified, which over time transforms into the stable orthorhombic form. nih.gov The natural mineral forms of beryllium hydroxide are behoite (orthorhombic) and the very rare clinobehoite (monoclinic). wikipedia.org

The different polymorphs exhibit distinct properties. The α-form is typically an amorphous aggregate, while the β-form consists of crystalline platelets.

Table 2: Polymorphs of Beryllium Hydroxide

| Polymorph | Common Name | Crystalline System | Morphology | Formation Condition |

| α-Be(OH)₂ | Amorphous Beryllium Hydroxide | Amorphous | Gelatinous aggregates wikipedia.org | Initial precipitation from salt solution with alkali wikipedia.org |

| β-Be(OH)₂ | Crystalline Beryllium Hydroxide | Orthorhombic (stable) nih.gov | Crystalline platelets | Aging or boiling of the α-form wikipedia.org |

| - | Metastable Crystalline Form | Tetragonal nih.gov | Crystals | Aging of the gelatinous precipitate nih.gov |

| Behoite | Natural Beryllium Hydroxide | Orthorhombic wikipedia.org | Mineral | Natural occurrence wikipedia.org |

| Clinobehoite | Natural Beryllium Hydroxide | Monoclinic wikipedia.org | Mineral | Natural occurrence (very rare) wikipedia.org |

Hydroxide-Derived Nanostructures (HDNs)

Hydroxide-Derived Nanostructures (HDNs) represent a class of materials synthesized from hydroxide precursors. nih.govresearchgate.net In the context of beryllium hydroxide, these nanostructures are formed through various chemical and physical processes that control the size, shape, and crystallinity of the final product. The synthesis routes are designed to manipulate reaction conditions to favor the formation of specific nanoscale morphologies.

Several methodologies have been established for the synthesis of beryllium hydroxide nanostructures. These include mechanochemical synthesis, hydrothermal and solvothermal methods, and gel-based routes. Each of these techniques offers distinct advantages in controlling the properties of the resulting nanomaterials.

Mechanochemical Synthesis Mechanochemical methods utilize mechanical energy, often from ball milling or grinding, to induce chemical reactions and structural changes in solid-state reactants. researchgate.netacs.orgacs.org This solvent-free approach is recognized for its simplicity and environmental benefits. acs.org In a typical process, a beryllium salt is milled with a hydroxide source. The intense mechanical forces generated during milling lead to particle size reduction, increased surface area, and the formation of nanostructured beryllium hydroxide. researchgate.netacs.org The characteristics of the synthesized nanoparticles, such as particle size distribution and crystallinity, can be controlled by adjusting milling parameters like time, speed, and the ratio of reactants. uwa.edu.au

Hydrothermal and Solvothermal Synthesis Hydrothermal synthesis is a widely used technique for producing a variety of nanostructures, including nanorods, nanowires, and nanotubes. d-nb.inforesearchgate.net This method involves a chemical reaction in an aqueous solution at elevated temperatures and pressures within a sealed vessel known as an autoclave. d-nb.infonih.gov For beryllium hydroxide nanostructures, a soluble beryllium salt is typically reacted with a base under hydrothermal conditions. d-nb.info The morphology of the resulting nanostructures is highly dependent on parameters such as reaction temperature, time, pH, and the presence of surfactants or other additives that can direct crystal growth. mdpi.com For instance, the use of certain organic additives can lead to the formation of elongated nanorods by selectively adsorbing onto specific crystal faces, promoting anisotropic growth. d-nb.info

Gel-Based Synthesis The polyacrylamide gel route is another method for producing beryllium oxide nanoparticles from a beryllium salt precursor. researchgate.net In this process, a beryllium salt is incorporated into a polymer gel matrix. Subsequent heat treatment (calcination) of the gel at controlled temperatures removes the organic components and leads to the formation of beryllium oxide nanocrystallites. researchgate.net This method allows for a lower calcination temperature compared to traditional techniques and produces nanoparticles with a narrow size distribution. researchgate.net

The following table summarizes research findings on the synthesis of beryllium-based nanostructures derived from hydroxide precursors.

| Synthesis Method | Precursors/Reactants | Resulting Nanostructure | Key Research Findings |

| Polyacrylamide Gel Route | Beryllium salt, Polyacrylamide | BeO Nanoparticles | Achieved a lower calcination temperature (690°C) compared to traditional methods. The average particle size of BeO nanoparticles ranged from 15 nm to 25 nm after calcining at 800°C for 2 hours. researchgate.net |

| Hydrothermal Method | Rare Earth (RE) precursors, Dodecylamine (DDA) | RE Hydroxide Nanorods | Demonstrated the synthesis of various rare-earth hydroxide nanorods, providing a model for the synthesis of other metal hydroxides. Reaction conditions like time and solvent ratios influenced morphology. d-nb.infonih.gov |

| Mechanochemical Synthesis | Solid-state reactants | Nanoparticles with a crystalline core and disordered shell | This method allows for simple, one-step, dry synthesis and can produce new nanomaterials with desired properties. researchgate.net |

Crystallographic and Structural Investigations of Beryllium Hydroxide

Polymorphism and Phase Transitions

Beryllium hydroxide (B78521) exhibits polymorphism, existing in different crystalline forms, each with distinct structural arrangements. These forms can transform from one to another under specific conditions of temperature and pressure.

Beryllium hydroxide is known to exist in several polymorphic forms, primarily the alpha (α) and beta (β) forms. osti.govchemicalbook.com The α-form is a metastable, gelatinous, or amorphous product that typically forms when an alkali is added to a beryllium salt solution. qsstudy.comwikiwand.com This amorphous gel-like structure is characterized by a high surface area.

Upon standing or boiling, the metastable α-phase, which can be a tetragonal crystalline solid, transforms into the more stable β-polymorph. osti.govchemicalbook.com The β-form, found naturally as the mineral behoite, possesses an orthorhombic crystal structure. osti.govqsstudy.comchemistrylearner.com It is isostructural with ε-Zn(OH)₂, featuring a framework of corner-connected tetrahedra. qsstudy.comresearchgate.net In addition to behoite, a rarer monoclinic polymorph known as clinobehoite also occurs naturally. osti.govchemistrylearner.com

The crystal structure of β-Be(OH)₂ has been determined through X-ray diffraction. It belongs to the orthorhombic space group P2₁2₁2₁. researchgate.net

Table 1: Crystallographic Data for β-Beryllium Hydroxide (behoite)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a | 4.530(2) Å |

| b | 4.621(2) Å |

| c | 7.048(2) Å |

Data sourced from Niewa & Lutz (2002). researchgate.net

Under high-pressure conditions, beryllium hydroxide undergoes phase transitions to form new polymorphs. Studies have shown that the ambient β-behoite phase transforms into a high-pressure orthorhombic γ-polymorph. researchgate.netarizona.edu This transition occurs between 1.7 and 3.6 GPa and is characterized as being essentially second-order, displacive, and reversible. osti.govresearchgate.net

The high-pressure γ-phase has the space group Fdd2. researchgate.netarizona.edu The transition from the β-phase to the γ-phase involves a rotation of the BeO₄ tetrahedra and a significant change in the hydrogen bonding network. osti.govresearchgate.net

Table 2: Comparison of Ambient and High-Pressure Polymorphs of Beryllium Hydroxide

| Feature | β-Be(OH)₂ (Ambient Pressure) | γ-Be(OH)₂ (High Pressure) |

|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | Fdd2 |

| Unit Cell Parameters | a = 4.5403(4) Åb = 4.6253(5) Åc = 7.0599(7) Å | a = 5.738(2) Åb = 6.260(3) Åc = 7.200(4) Å(at 5.3(1) GPa) |

Data sourced from Shelton et al. (2016). researchgate.netarizona.edu

Crystal Chemistry and Coordination Environments of Beryllium

The small ionic radius and strong polarizing nature of the beryllium ion dictate its coordination chemistry, which is central to the structure of its hydroxide forms.

A defining feature of beryllium's crystal chemistry is its overwhelming preference for tetrahedral coordination. aau.dkresearchgate.net In virtually all its compounds, including the hydroxide polymorphs, the beryllium atom is coordinated by four oxygen atoms, forming a BeO₄ tetrahedron. researchgate.netusgs.govshef.ac.uk Complexes of the beryllium ion are consistently four-coordinate with minimal deviation from a regular tetrahedral geometry. researchgate.net

Hydrogen bonds play a crucial role in the crystal structures of beryllium hydroxide. In the β-polymorph, the arrangement of the BeO₄ tetrahedra is such that it facilitates the formation of O-H···O hydrogen bonds. researchgate.net These bonds create a three-dimensional network that contributes significantly to the stability of the crystal lattice.

The significance of this hydrogen bonding is particularly evident during high-pressure phase transitions. The transformation from β-behoite to the γ-phase is accompanied by a reorganization of these hydrogen bond connectivities. osti.govresearchgate.net Furthermore, research has highlighted beryllium's ability to displace protons in strong hydrogen bonds, effectively acting as a "tetrahedral proton". nih.govresearchgate.net This interaction involves the beryllium atom inserting itself into a pre-defined chelating site created by two oxygen atoms in a strong hydrogen bond, which provides a low-barrier kinetic pathway for Be binding. nih.govresearchgate.net

Structural Analysis of Complex Beryllium Hydroxide Species

In aqueous solutions and in the presence of certain ligands, beryllium hydroxide can form various complex polynuclear species. The most stable and frequently observed of these are trimeric complexes. wikipedia.org

Electrospray ionization mass spectrometry and X-ray crystallography have confirmed the existence of a stable, hydroxo-bridged trimeric cation, [Be₃(OH)₃(H₂O)₆]³⁺. researchgate.nettaylorandfrancis.comresearchgate.net This complex features a six-membered ring composed of alternating beryllium and oxygen atoms (a Be₃O₃ ring). uni-due.de The beryllium atoms in this ring are typically in a tetrahedral coordination environment. uni-due.de The structure of this trimeric ion has been shown to crystallize with macrocyclic ligands like 18-crown-6, where the crown ether is hydrogen-bonded to the water molecules of the beryllium complex. taylorandfrancis.com

Detailed structural analyses of related complexes, such as trimeric beryllium hydroxide scorpionates, reveal that the Be₃O₃ ring is nearly planar. uni-due.de The stability of these polynuclear hydroxo-bridged species is a dominant feature of the aqueous chemistry of beryllium. researchgate.net

Trimeric and Polymeric Structures

Beryllium hydroxide exhibits a tendency to form complex polynuclear species in solution and in the solid state. These structures are characterized by the bridging of beryllium centers by hydroxide groups.

One of the most well-characterized of these is the trimeric cation, [Be₃(μ-OH)₃(H₂O)₆]³⁺. acs.org This complex is a principal species formed during the hydrolysis of beryllium salts in aqueous solutions at a pH greater than 3. acs.orgwikipedia.org Its structure has been elucidated through X-ray diffraction studies of its crystalline salts, such as the picrate (B76445) salt, Be₃(μ-OH)₃(H₂O)₆₃·6H₂O. acs.orgfigshare.comacs.org

The core of the [Be₃(μ-OH)₃(H₂O)₆]³⁺ cation is a six-membered ring composed of three beryllium atoms and three bridging hydroxyl groups. acs.org Each beryllium atom is tetrahedrally coordinated, with two oxygen atoms from the bridging hydroxides and two oxygen atoms from terminal water molecules completing its coordination sphere. acs.org The six-membered Be₃O₃ ring can adopt different conformations, such as a skew-boat or a chair-type conformation, influenced by factors like packing effects and hydrogen bonding in the crystal lattice. acs.orguni-due.de The hydroxyl and coordinated water molecules are extensively involved in a three-dimensional network of hydrogen bonds with counter-ions and solvent molecules present in the crystal structure. researchgate.net

Beyond the trimeric species, beryllium hydroxide can form larger polymeric structures. These are generally understood as three-dimensional macromolecular networks. researchgate.net The formation of these polymeric chains is a key feature when beryllium hydroxide precipitates from a solution, leading to the formation of a gel-like substance. researchgate.net In these structures, the beryllium atom typically maintains a coordination number of 4 with respect to oxygen. researchgate.net While the existence of these polymeric networks is established, detailed crystallographic data for these higher-order polymers are not as readily available as for the trimeric cation.

Layered Hydroxide Systems

Layered Double Hydroxides (LDHs) are a class of materials with a general formula of [M²⁺₁₋ₓM³⁺ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·zH₂O, where M²⁺ and M³⁺ are divalent and trivalent metal cations, respectively, and Aⁿ⁻ is an interlayer anion. magtech.com.cnvu.lt These materials consist of positively charged brucite-like layers and charge-compensating anions and water molecules in the interlayer space. vu.ltrruff.info

The synthesis of LDHs can be achieved with a wide variety of divalent and trivalent cations. magtech.com.cnvu.lt While common examples include Mg²⁺, Zn²⁺, Ni²⁺, and Co²⁺ as the divalent cation and Al³⁺, Fe³⁺, and Cr³⁺ as the trivalent cation, the potential for incorporating beryllium (Be²⁺) into LDH structures exists due to its divalent nature. magtech.com.cnvu.lt The synthesis of such beryllium-containing LDHs would likely follow established methods like co-precipitation or sol-gel synthesis. magtech.com.cnvu.lt

However, specific and detailed crystallographic studies on beryllium-based or beryllium-containing layered double hydroxides are not extensively reported in the available literature. The general principles of LDH structure would suggest that if beryllium were to be incorporated, it would occupy the divalent cation sites within the hydroxide layers. The resulting structure would feature layers of beryllium and a trivalent metal hydroxide, with anions and water molecules situated in the interlayer galleries. The precise structural parameters, such as the lattice parameters and interlayer spacing, would depend on the identity of the trivalent cation and the interlayer anion. Further research is needed to isolate and characterize the crystal structure of beryllium-containing layered hydroxide systems.

Crystallographic Data for β-Beryllium Hydroxide

The β-form of beryllium hydroxide, β-Be(OH)₂, is a crystalline solid that has been a subject of detailed crystallographic analysis. Its structure is isotypic with ε-Zn(OH)₂.

| Crystal System | Space Group | Lattice Parameters | Formula Units (Z) |

| Orthorhombic | P2₁2₁2₁ | a = 4.530(2) Å, b = 4.621(2) Å, c = 7.048(2) Å | 4 |

Reaction Mechanisms and Chemical Behavior of Beryllium Hydroxide

Amphoteric Behavior and Solution Chemistry

Beryllium hydroxide (B78521) is a classic example of an amphoteric hydroxide, meaning it can react with both acids and bases. rsc.orgvaia.comechemi.com This dual reactivity distinguishes it from the hydroxides of other Group 2 elements, which are primarily basic. chemguide.co.uklibretexts.org

Reactions with Acidic Media

In the presence of acids, beryllium hydroxide acts as a base, neutralizing the acid to form a beryllium salt and water. chemguide.co.ukvedantu.com For instance, it reacts with mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) to form the corresponding beryllium salts. echemi.comchemguide.co.ukquora.com

The general reaction with an acid can be represented as:

Be(OH)₂(s) + 2H⁺(aq) → Be²⁺(aq) + 2H₂O(l)

Specific examples include:

Reaction with Hydrochloric Acid: Be(OH)₂(s) + 2HCl(aq) → BeCl₂(aq) + 2H₂O(l) chemguide.co.ukquora.com

Reaction with Sulfuric Acid: Be(OH)₂(s) + H₂SO₄(aq) → BeSO₄(aq) + 2H₂O(l) chemguide.co.ukwikipedia.org

In aqueous solutions, the beryllium ion exists as a hydrated complex, typically the tetraaquaberyllium(II) ion, [Be(H₂O)₄]²⁺. chemguide.co.uk Therefore, the reaction of solid beryllium hydroxide with an acid can also be viewed as the reformation of this hydrated ion. chemguide.co.uk

Be(H₂O)₂(OH)₂(s) + 2H⁺(aq) → [Be(H₂O)₄]²⁺(aq) chemguide.co.uk

Reactions with Alkaline Media and Complex Anion Formation

When reacting with strong bases, beryllium hydroxide behaves as an acid. It dissolves in alkaline solutions, such as sodium hydroxide (NaOH), to form a colorless solution containing the tetrahydroxoberyllate(II) complex anion, also known as the beryllate ion. vaia.comchemguide.co.ukwikipedia.org This property is a key indicator of its amphoteric character. chemguide.co.uk

The reaction with sodium hydroxide is as follows:

Be(OH)₂(s) + 2NaOH(aq) → Na₂Be(OH)₄ chemguide.co.ukwikipedia.org

The formation of the complex anion, [Be(OH)₄]²⁻, is a result of the coordination of excess hydroxide ions with the beryllium center. chemguide.co.uk The process can be visualized as the removal of protons from the coordinated water molecules in the neutral beryllium hydroxide complex, leading to the formation of a soluble anionic complex. chemguide.co.uk

Be(H₂O)₂(OH)₂(s) + 2OH⁻(aq) → [Be(OH)₄]²⁻(aq) + 2H₂O(l) chemguide.co.uk

The hydrolysis of sodium beryllate is a significant process in the industrial production of beryllium hydroxide. researchgate.net

Hydrolysis and Dehydration Processes

Beryllium hydroxide is involved in several crucial hydrolysis and dehydration reactions, which are central to its synthesis, stability, and transformation into other beryllium compounds.

Aqueous Hydrolysis Equilibria of Be(II)

In aqueous solutions, the beryllium(II) ion undergoes extensive hydrolysis, a process where it reacts with water molecules. Due to its small ionic radius and high charge density, the Be²⁺ ion strongly polarizes the surrounding water molecules, leading to the formation of a series of soluble hydroxo complexes. chemguide.co.ukresearchgate.net The hydrated beryllium ion, [Be(H₂O)₄]²⁺, acts as a weak acid. chemguide.co.uk

The hydrolysis of Be(II) is not a simple single-step process but involves the formation of various polynuclear species. The primary hydrolytic product is often considered to be the trimeric ion, [Be₃(OH)₃]³⁺. researchgate.net However, a range of other complexes have been identified depending on the beryllium concentration and pH of the solution. rsc.orgresearchgate.net

The general equilibrium for the hydrolysis of the beryllium ion can be written as:

pBe²⁺ + qH₂O ⇌ [Beₚ(OH)q]⁽²ᵖ⁻q⁾⁺ + qH⁺

The table below summarizes the key hydrolysis equilibria for the beryllium(II) ion and their corresponding equilibrium constants (log β) at infinite dilution and 298 K.

| Equilibrium Reaction | log β (Baes and Mesmer, 1976) cost-nectar.eu | log β (Brown and Ekberg, 2016) cost-nectar.eu |

| Be²⁺ + H₂O ⇌ BeOH⁺ + H⁺ | -5.40 | -5.39 ± 0.14 |

| Be²⁺ + 2H₂O ⇌ Be(OH)₂ + 2H⁺ | -13.65 | -11.20 ± 0.07 |

| Be²⁺ + 3H₂O ⇌ Be(OH)₃⁻ + 3H⁺ | -23.25 | -23.39 ± 0.27 |

| 2Be²⁺ + H₂O ⇌ Be₂(OH)³⁺ + H⁺ | -3.97 | -3.54 ± 0.04 |

| 3Be²⁺ + 3H₂O ⇌ Be₃(OH)₃³⁺ + 3H⁺ | -8.92 | -8.83 ± 0.09 |

| 5Be²⁺ + 6H₂O ⇌ Be₅(OH)₆⁴⁺ + 6H⁺ | -19.1 ± 0.1 | - |

| 6Be²⁺ + 8H₂O ⇌ Be₆(OH)₈⁴⁺ + 8H⁺ | -27.2 | -26.3 ± 0.1 |

| α-Be(OH)₂(cr) + 2H⁺ ⇌ Be²⁺ + 2H₂O | 6.69 | 6.87 ± 0.10 |

| β-Be(OH)₂(cr) + 2H⁺ ⇌ Be²⁺ + 2H₂O | - | 6.49 ± 0.10 |

Data sourced from NECTAR COST. cost-nectar.eu

Thermal Decomposition Pathways

Beryllium hydroxide undergoes thermal decomposition (dehydration) upon heating to form beryllium oxide (BeO), also known as beryllia, and water. wikipedia.org This reaction is a critical step in the industrial production of high-purity beryllium oxide.

Be(OH)₂(s) → BeO(s) + H₂O(g) wikipedia.org

Beryllium hydroxide exists in two main forms: a metastable, gel-like α-form and a more stable, crystalline β-form. wikipedia.org The α-form is the initial precipitate when an alkali is added to a beryllium salt solution, and it converts to the rhombic β-form upon aging or boiling. wikipedia.orgchembk.com

The thermal decomposition process can be studied using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. egyankosh.ac.inlibretexts.orgscribd.com TGA studies show that the decomposition of beryllium hydroxide begins at around 150°C and is complete at approximately 900-951°C. egyankosh.ac.innih.gov The decomposition of the β-form of Be(OH)₂ has been reported to have an activation energy of 124.8 kJ/mol. researchgate.net Hydrothermal decomposition of beryllium hydroxide under pressure at temperatures of at least 225°C can also be employed. google.com

Beryllia Hydrolysis with Water Vapor

At elevated temperatures, the reverse reaction of thermal decomposition can occur, where beryllium oxide (beryllia) reacts with water vapor to form gaseous beryllium hydroxide. osti.govosti.gov This process is known as beryllia hydrolysis and is of interest in the context of high-temperature applications of beryllia, such as in nuclear reactors and ceramics. osti.govacs.org

The reaction is represented as:

BeO(s) + H₂O(g) ⇌ Be(OH)₂(g) osti.gov

This reversible reaction has been studied as a method for growing single crystals of beryllium oxide, where Be(OH)₂ is formed at high temperatures (1300-1650°C) and then decomposed at a lower temperature to deposit BeO crystals. osti.gov The equilibrium constant for this reaction is dependent on temperature and the partial pressure of water vapor. osti.gov While the vapor pressure of gaseous beryllium hydroxide is low, this reaction can still lead to material transport and erosion of beryllia components in high-temperature, moist environments. osti.gov

Advanced Spectroscopic and Analytical Characterization of Beryllium Hydroxide Systems

Spectrometric Quantification Techniques for Beryllium

Spectrometric methods are fundamental for determining the concentration of beryllium in a wide variety of matrices, including environmental, biological, and geological samples. nih.govresearchgate.net The choice of technique is often dictated by the required detection limit, the complexity of the sample matrix, and the concentration range of interest.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a premier technique for the ultra-trace quantification of beryllium. nih.govresearchgate.net In this method, a sample is introduced into a high-temperature argon plasma (around 6000–10,000 K), which atomizes and ionizes the beryllium atoms. nih.gov These ions are then guided into a mass spectrometer, where they are separated by their mass-to-charge ratio and detected, allowing for highly sensitive quantification. nih.gov

ICP-MS is recognized for its exceptional sensitivity, making it suitable for monitoring beryllium at very low levels in diverse samples such as urine, water, and biological tissues. nih.govspectroscopyonline.com The technique's primary advantage is its ability to achieve extremely low detection limits, often in the parts-per-trillion (ppt) range. spectroscopyonline.comanalytik-jena.fr For instance, a method limit of detection (LOD) of 0.3 ppt (B1677978) for beryllium has been achieved in 10-fold diluted human urine without extensive sample preparation. spectroscopyonline.comanalytik-jena.fr

Despite its high sensitivity, ICP-MS analysis of beryllium presents specific challenges. Beryllium's high first ionization potential (9.3 eV) means that only about 70–75% of the element is ionized in a standard argon plasma. nih.govanalytik-jena.fr Furthermore, as a very light element (9 amu), its analysis can be complicated by space-charge effects, where heavier elements in the sample matrix can interfere with the ion beam and reduce sensitivity. nih.govanalytik-jena.fr While beryllium is monoisotopic (⁹Be), which minimizes isobaric interferences, matrix effects from other sample components can still suppress the ion signal. nih.govrsc.org Therefore, careful matrix matching of standards or separation and preconcentration steps are often necessary for accurate quantification in complex samples. nih.govrsc.org

| Parameter | Description | Reference |

| Principle | Atomization and ionization in high-temperature plasma, followed by mass-to-charge ratio separation and detection. | nih.gov |

| Primary Advantage | Highest sensitivity for ultra-trace beryllium analysis. | nih.govresearchgate.net |

| Typical LOD | As low as 0.3 parts-per-trillion (ppt) in diluted urine. | spectroscopyonline.comanalytik-jena.fr |

| Key Challenges | High ionization potential (9.3 eV), space-charge effects due to low mass, and susceptibility to matrix effects. | nih.govanalytik-jena.fr |

| Applications | Environmental monitoring, biological sample analysis (urine, blood), and occupational health. | nih.govspectroscopyonline.com |

Atomic Absorption Spectrometry (FAAS, ETAAS)

Atomic Absorption Spectrometry (AAS) is a robust and widely used technique for the determination of beryllium. The method relies on the principle that ground-state atoms of an element will absorb light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte. AAS techniques are primarily categorized into Flame AAS (FAAS) and Electrothermal AAS (ETAAS) or Graphite (B72142) Furnace AAS (GFAAS).

Flame AAS is suitable for analyzing higher concentrations of beryllium, typically in the parts-per-million (ppm) range. nih.govresearchgate.net This method involves introducing a liquid sample into a flame, where it is atomized. aensiweb.com For beryllium, a nitrous oxide-acetylene flame is most suitable as it provides the high temperature necessary for atomization and reduces chemical interferences. aensiweb.comnemi.gov The sensitivity of FAAS can be limited, but preconcentration techniques, such as solvent extraction or sorption on activated carbon, can significantly lower detection limits. nih.govnih.gov For example, a detection limit of 0.12 ng/mL has been reported after preconcentration on activated carbon. researchgate.netnih.gov

Electrothermal AAS (ETAAS) offers significantly enhanced sensitivity compared to FAAS, allowing for the quantification of beryllium at lower levels. nih.gov In ETAAS, a small sample volume is placed in a graphite tube, which is then heated in a programmed sequence to dry, ash, and finally atomize the sample. This containment of the atomic vapor in the optical path for a longer duration results in lower detection limits. rsc.org The use of chemical modifiers, such as magnesium nitrate (B79036) or palladium nitrate, can further optimize the analysis by stabilizing beryllium during the heating process and reducing matrix interferences. nih.gov

| Technique | Typical Concentration Range | Key Features | Interferences | Reference |

| FAAS | Higher concentrations (µg/L to mg/L) | Requires nitrous oxide-acetylene flame; suitable for less complex matrices. | Ionization, chemical (e.g., from aluminum, silicon), and spectral interferences. | nih.govaensiweb.comnemi.gov |

| ETAAS | Lower concentrations (ng/L) | Higher sensitivity due to atom confinement; uses chemical modifiers to reduce interferences. | Matrix effects can be significant; requires careful optimization of temperature programs. | nih.govrsc.org |

UV-Visible Spectrophotometry of Beryllium Complexes

UV-Visible (UV-Vis) spectrophotometry is a cost-effective and accessible method for quantifying beryllium. nih.gov Since the beryllium ion (Be²⁺) itself does not absorb light in the UV-Vis range, this technique requires the formation of a stable, colored complex between beryllium and an organic chromogenic reagent. nih.govresearchgate.net The intensity of the color, measured as absorbance at a specific wavelength, is proportional to the beryllium concentration. nih.gov

A variety of organic ligands have been developed for this purpose, including hydroxy acids, azo dyes, and derivatives of hydroxyquinone. nih.gov One of the most widely used reagents is Chrome Azurol S (CAS), which forms a stable 1:1 complex with beryllium. nih.govresearchgate.net The Be-CAS complex exhibits maximum absorbance at a specific wavelength (e.g., 568 nm at pH 4.6), allowing for its quantification. researchgate.net Other reagents like Beryllon III and Rhodamine B have also been employed. ekb.egrsc.org

The primary limitation of UV-Vis spectrophotometry is its susceptibility to interference from other metal ions that can also form colored complexes with the reagent. researchgate.net To enhance selectivity, masking agents such as Ethylenediaminetetraacetic acid (EDTA) are often added to the solution to bind potential interfering ions, like aluminum, without affecting the beryllium complex. researchgate.net Derivative spectrophotometry can also be used to resolve spectral overlap and improve selectivity. ekb.egrsc.org Despite these challenges, the method is effective for samples with relatively high beryllium concentrations and simple matrices. nih.gov

| Reagent | pH | λmax (nm) | Linear Range (ppm) | Reference |

| Chrome Azurol S (CAS) | 4.6 | 568 | 0.02 - 9 | researchgate.net |

| Rhodamine B | Alkaline | 524 | 0.5 - 10 | ekb.eg |

| Beryllon III | Not Specified | Not Specified | Not Specified | rsc.org |

Molecular Laser-Induced Breakdown Spectroscopy (MLIBS)

Laser-Induced Breakdown Spectroscopy (LIBS) is an atomic emission spectroscopy technique that uses a high-energy laser pulse to ablate a small amount of material from a sample's surface, creating a plasma. spectroscopyonline.comatomtrace.com As the plasma cools, the excited atoms and ions emit light at their characteristic wavelengths, which is collected and analyzed to determine the elemental composition. spectroscopyonline.com LIBS is advantageous for its rapid analysis, minimal sample preparation, and ability to analyze solids directly. nih.govatomtrace.com

Molecular LIBS (MLIBS) is an extension of the technique that analyzes the molecular emissions from the plasma, particularly from diatomic molecules. spectroscopyonline.com This approach can offer enhanced sensitivity and overcome certain challenges found in atomic LIBS, such as self-absorption effects and spectral interference from other species in the plasma. spectroscopyonline.com In some cases, molecular emissions can provide more sensitive detection than atomic emissions. researchgate.net Researchers have combined LIBS with Molecular Laser-Induced Fluorescence (MLIF) to further improve the accuracy and sensitivity of beryllium determination. spectroscopyonline.com Handheld LIBS analyzers have been developed and tested for the rapid, semi-quantitative field analysis of beryllium on surfaces and in waste materials, demonstrating the technique's versatility. rsc.orgsciaps.com

| Technique | Principle | Advantages | Applications | Reference |

| LIBS/MLIBS | A laser ablates the sample to create a plasma; the emitted light from atoms (LIBS) or molecules (MLIBS) is analyzed. | Rapid, in-situ analysis; minimal sample preparation; overcomes self-absorption and some spectral interferences. | Analysis of solids, transparent materials, nuclear waste, and surface contamination. | spectroscopyonline.comatomtrace.comsciaps.com |

Advanced Structural and Chemical Probing

Beyond elemental quantification, understanding the phase and crystal structure of beryllium compounds is essential for predicting their behavior and properties. X-ray diffraction is the primary technique used for this purpose.

X-ray Diffraction (XRD) for Phase and Crystal Structure Determination

X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. drawellanalytical.com The method is based on the principle of Bragg's Law, where X-rays are diffracted by the crystalline planes of a material. drawellanalytical.com The resulting diffraction pattern is unique to a specific crystalline phase, acting as a "fingerprint" for that material. researchgate.net

For beryllium hydroxide (B78521), which can exist in different forms (one amorphous and two crystalline forms, α-Be(OH)₂ and β-Be(OH)₂), XRD is indispensable for phase identification. researchgate.net By comparing the experimental diffraction pattern of a sample to reference patterns in databases like the JCPDS (now ICDD), one can identify the specific crystalline phases present. researchgate.netresearchgate.net

The analysis of the diffraction pattern provides detailed information about the crystal structure, including:

Lattice parameters: The dimensions of the unit cell.

Crystal system: The symmetry of the crystal (e.g., cubic, tetragonal, orthorhombic).

Atomic arrangement: The positions of the atoms within the unit cell.

XRD is used not only for phase identification but also to study structural transformations under different conditions, such as high pressure or temperature. aps.org For instance, studies on beryllium metal have used XRD to investigate its phase transitions from hexagonal close-packed (hcp) to body-centered cubic (bcc) structures at high pressures and temperatures. aps.org Similarly, XRD is used to confirm the formation of beryllium compounds, such as beryllium oxide (BeO), after the calcination of beryllium hydroxide precipitates. researchgate.net

| Information Provided by XRD | Description | Reference |

| Phase Identification | Each crystalline solid has a unique XRD pattern, allowing for the identification of different phases of beryllium hydroxide (e.g., α and β forms). | drawellanalytical.comresearchgate.net |

| Crystal Structure | Determines the arrangement of atoms, unit cell dimensions, and crystal symmetry. | drawellanalytical.comlibretexts.org |

| Phase Purity | Can detect the presence of impurities or other crystalline phases in a sample. | researchgate.net |

| Structural Transformations | Used to study changes in the crystal structure as a function of temperature, pressure, or chemical reaction. | aps.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically utilizing the ⁹Be nucleus, is a powerful technique for investigating the coordination chemistry and solution dynamics of beryllium species. huji.ac.il Although ⁹Be is the only naturally occurring beryllium isotope (100% abundance), it is a quadrupolar nucleus (spin I = 3/2). huji.ac.ilcdnsciencepub.com This property results in interactions between the nuclear electric quadrupole moment and local electric field gradients, which can lead to broad resonance lines, sometimes several hundred Hertz wide, particularly in large, asymmetric complexes. huji.ac.il However, for small, symmetric species like the tetra-aqua beryllium ion, [Be(H₂O)₄]²⁺, relatively sharp lines of a few Hertz can be obtained. huji.ac.il

The chemical shift of ⁹Be is sensitive to the coordination number and the nature of the ligands bound to the beryllium center, making it an effective probe for speciation in solution. huji.ac.il The chemical shift range for beryllium is generally indicative of its coordination environment. huji.ac.il For instance, the reference compound, beryllium sulfate (B86663) in D₂O, exists as the four-coordinate complex [Be(D₂O)₄]²⁺ and is set to 0 ppm. huji.ac.il By observing changes in the ⁹Be chemical shift, researchers can study hydrolysis reactions, ligand exchange rates, and the formation of various beryllium hydroxide complexes in aqueous solutions. The quadrupolar nature of ⁹Be can also be exploited; in anisotropic environments like stretched gels, the interaction with electric field gradients can cause peak splitting, which provides additional information on the molecular environment of beryllium fluoride (B91410) complexes. rsc.org

| Property | Value |

|---|---|

| Spin (I) | 3/2 |

| Natural Abundance | 100% |

| Chemical Shift Range | ~46 ppm (from -18 to 28 ppm) |

| Reference Compound | 0.43 m BeSO₄ in D₂O ([Be(D₂O)₄]SO₄) |

| Linewidth of Reference | 7 Hz |

| Quadrupole Moment (Q) | 5.288 × 10⁻³⁰ m² |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical state of the top few nanometers of a material. For beryllium hydroxide systems, XPS is invaluable for characterizing surface chemistry, including the presence of oxide and hydroxide layers. The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are emitted. The binding energy of these core-level electrons is characteristic of the element and its oxidation state.

For beryllium, the Be 1s core level is analyzed. Studies have shown distinct binding energies for metallic beryllium (Be⁰) and beryllium oxide (BeO). Metallic beryllium exhibits a Be 1s peak at approximately 110.5 eV, while the Be 1s peak for beryllium oxide is shifted to a higher binding energy of around 113.4 eV. surrey.ac.uksurrey.ac.uk This chemical shift is due to the transfer of electron density from beryllium to the more electronegative oxygen atom, resulting in a more tightly bound core electron. Beryllium hydroxide, Be(OH)₂, is expected to have a Be 1s binding energy similar to or slightly higher than that of BeO, reflecting the similar +2 oxidation state of beryllium. By deconvoluting the Be 1s spectrum, the relative amounts of Be(OH)₂, BeO, and any underlying Be metal on a surface can be quantified. This is crucial for understanding corrosion processes, surface passivation, and the nature of films formed on beryllium metal upon exposure to atmospheric or aqueous environments. shsu.edu

| Chemical State | Be 1s Binding Energy (eV) | Main KVV Auger Kinetic Energy (eV) |

|---|---|---|

| Beryllium Metal (Be) | 110.5 | 103.5 |

| Beryllium Oxide (BeO) | 113.4 | 95.5 |

| Beryllium Hydroxide (Be(OH)₂) | ~114 (Estimated) | Not Reported |

Accelerator Mass Spectrometry (AMS) for Isotopic Tracing

Accelerator Mass Spectrometry (AMS) is an ultra-sensitive technique for measuring isotope ratios, particularly those of long-lived radionuclides that exist in very low abundance. copernicus.org In the context of beryllium systems, AMS is primarily used to measure the ratio of the cosmogenic radioisotope beryllium-10 (B1236284) (¹⁰Be, half-life = 1.39 million years) to the stable isotope beryllium-9 (⁹Be). sif.it This ¹⁰Be/⁹Be ratio serves as a powerful "radioactive clock" and tracer in various environmental and geological sciences. sif.itresearchgate.net

The analysis process begins with the chemical purification of beryllium from a sample matrix, such as sediment or water. awi.deresearchgate.net The purified beryllium is typically converted to beryllium oxide (BeO) or, in some cases, beryllium hydroxide (Be(OH)₂), which is then mixed with a conductive metal powder (like niobium or iron) and pressed into a target for the AMS ion source. researchgate.net In the AMS system, negative ions (typically BeO⁻) are generated, accelerated to high energies (megavolts), and passed through a stripper gas or foil. copernicus.orgdata.gov.uk This process breaks up the molecular ions and strips electrons from the atoms, creating positive ions (e.g., Be³⁺). data.gov.uk These high-energy ions are then separated by mass-to-charge ratio using magnetic and electrostatic analyzers, allowing for the unambiguous identification and counting of individual ¹⁰Be atoms while simultaneously measuring the ⁹Be ion current. data.gov.ukcern.ch This allows for the precise determination of ¹⁰Be/⁹Be ratios, which can be used to study processes like continental weathering, sediment dating, and cosmic ray exposure history. sif.itresearchgate.net

| Isotope | Half-Life | Primary Application in AMS |

|---|---|---|

| Beryllium-10 (¹⁰Be) | 1.39 x 10⁶ years | Geochronometer, environmental tracer |

| Beryllium-9 (⁹Be) | Stable | Reference isotope for ratio measurement |

| Beryllium-7 (B1240020) (⁷Be) | 53 days | Tracer in cosmic ray studies |

Electrochemical and Titrimetric Analysis Methods

Potentiometric and Conductometric Titrations

Potentiometric and conductometric titrations are electrochemical methods used for the quantitative determination of beryllium. Potentiometric titration involves measuring the change in the potential of a suitable indicator electrode as a function of the volume of titrant added. One established method for beryllium is a potentiometric titration with a standard sodium fluoride solution. uni.edu This method relies on the formation of stable beryllium fluoride complexes (e.g., [BeF₄]²⁻). As the fluoride titrant is added to the beryllium solution, the concentration of free Be²⁺ ions decreases, causing a sharp change in the potential at the equivalence point, which can be detected using a fluoride ion-selective electrode.

Conductometric titration, while less commonly cited specifically for beryllium hydroxide, relies on monitoring the change in electrical conductivity of the solution during the titration. The principle involves the replacement of ions with different ionic conductivities. For instance, titrating a beryllium salt solution with a standard base like sodium hydroxide would lead to the precipitation of beryllium hydroxide. The conductivity would change as the highly mobile hydrogen ions (from hydrolysis of Be²⁺) and then the Be²⁺ ions are replaced by less mobile sodium ions. A distinct break in the conductivity-versus-volume curve would indicate the endpoint of the precipitation reaction.

Empirical Titrimetric Methods for Beryllium Determination

A variety of empirical titrimetric methods have been developed for the determination of beryllium, often involving indirect or complexation reactions. uni.edu These methods were particularly important before the widespread availability of modern instrumental techniques.

One notable method is based on the reaction of beryllium hydroxide with an alkali metal fluoride. uni.eduastm.org In this procedure, beryllium is first precipitated as beryllium hydroxide, Be(OH)₂. The precipitate is then treated with an excess of sodium fluoride solution. This reaction forms a stable fluoberyllate complex and liberates hydroxide ions in a stoichiometric manner:

Be(OH)₂ + 4NaF → Na₂[BeF₄] + 2NaOH

The liberated sodium hydroxide, a strong base, is then titrated with a standard acid, typically hydrochloric acid, using a pH meter or an indicator to determine the endpoint. uni.edu The amount of acid consumed is directly proportional to the amount of beryllium in the original sample.

Other historical methods include:

Direct Titration: The direct titration of a beryllium salt solution with sodium hydroxide, using an indicator like phenolphthalein. uni.edu

Iodometric Methods: Titration of the acid that results from the hydrolysis of a beryllium salt. uni.edu

Indirect Complexometric Titration: An indirect method where beryllium is precipitated as beryllium ammonium (B1175870) phosphate (B84403) (Be(NH₄)PO₄). The phosphate is then isolated and used to precipitate magnesium ammonium phosphate (Mg(NH₄)PO₄). Finally, the magnesium in this second precipitate is determined by a complexometric titration with EDTA. nih.govoup.comoup.com This multi-step process allows for the quantification of beryllium through the stoichiometry of the intermediate precipitates.

| Method Type | Principle | Titrant | Endpoint Detection |

|---|---|---|---|

| Fluoride Complexation | Be(OH)₂ reacts with NaF to release NaOH, which is then titrated. | Standard Acid (e.g., HCl) | Potentiometric (pH) or Indicator |

| Indirect Complexometric | Be precipitated as Be(NH₄)PO₄, phosphate is used to precipitate Mg(NH₄)PO₄, and Mg is titrated. | EDTA | Metal Indicator |

| Direct Neutralization | Direct titration of acidic beryllium salt solution. | Standard Base (e.g., NaOH) | Indicator (e.g., Phenolphthalein) |

| Potentiometric | Formation of stable [BeF₄]²⁻ complex. | Standard Fluoride (e.g., NaF) | Ion-Selective Electrode |

Theoretical and Computational Chemistry Approaches to Beryllium Hydroxide

Quantum Mechanical and Ab Initio Studies

Quantum mechanical and ab initio methods are foundational in the computational study of beryllium hydroxide (B78521), providing a rigorous framework for understanding its electronic structure and bonding. These approaches solve the Schrödinger equation for the molecule, albeit with certain approximations, to yield detailed information about its quantum state.

Ab initio calculations reveal the electronic configuration of beryllium in beryllium hydroxide to be [He] 2s². The bonding in Be(OH)₂ is characterized by a significant degree of covalent character, a consequence of beryllium's high charge density and small ionic radius, which promotes the sharing of electrons with oxygen.

Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM), can be employed to characterize the nature of the chemical bonds. These methods analyze the electron density topology to identify bond critical points and quantify the extent of covalent versus ionic interactions. For beryllium-oxygen bonds in related systems, such analyses have shown a mixture of ionic and covalent character, a feature expected to be present in beryllium hydroxide as well. The analysis of molecular orbitals (MOs) provides further insight, showing the combination of beryllium's 2s and 2p orbitals with oxygen's 2p orbitals to form bonding and anti-bonding molecular orbitals.

Ab initio methods are highly effective in predicting the equilibrium geometry of molecules. For an isolated beryllium hydroxide molecule, VSEPR theory predicts a linear H-O-Be-O-H arrangement to minimize electron pair repulsion. High-level ab initio calculations, such as coupled-cluster methods, can provide precise bond lengths and angles that are in close agreement with experimental data where available. For instance, in the solid state, beryllium hydroxide adopts a structure with tetrahedral beryllium centers.

Vibrational frequencies, which correspond to the modes of molecular motion, can also be calculated from first principles. These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. The table below presents a comparison of calculated vibrational frequencies for Be(OH)₂ using two different ab initio methods, Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2).

| Mode Number | Symmetry | HF/6-31G* Frequency (cm⁻¹) | MP2/6-31G* Frequency (cm⁻¹) | Difference (cm⁻¹) |

|---|---|---|---|---|

| 1 | A1 | 3786 | 3712 | 74 |

| 2 | A1 | 689 | 698 | -9 |

| 3 | A1 | 512 | 550 | -38 |

| 4 | A1 | 288 | 262 | 26 |

| 5 | A2 | 184 | 230i | -46 |

| 6 | B1 | 3784 | 320 | 3464 |

| 7 | B2 | 1430 | 3710 | -2280 |

| 8 | B2 | 512 | 1456 | -944 |

| 9 | B2 | 273 | 416 | -143 |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic structure of a system based on its electron density, rather than the more complex many-electron wavefunction.

DFT is a powerful tool for predicting various spectroscopic parameters. For instance, DFT calculations can be used to compute the chemical shielding tensors of nuclei, which are then used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within DFT for this purpose. researchgate.net For beryllium-containing complexes, DFT has been shown to provide ⁹Be NMR chemical shifts that are in excellent agreement with experimental values. researchgate.netnih.gov

Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. openresearchlibrary.org This allows for the theoretical prediction and interpretation of UV-Vis spectra for beryllium compounds.

DFT is extensively used to model the reaction mechanisms and energetics of chemical processes. For beryllium hydroxide, this includes studying its dissolution in acidic and basic solutions, as well as its thermal decomposition. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This provides a detailed, step-by-step picture of how reactions occur.

For example, DFT calculations can elucidate the amphoteric nature of beryllium hydroxide by modeling its reaction with both H⁺ and OH⁻ ions. The calculated reaction enthalpies and free energies can predict the spontaneity and equilibrium position of these reactions. In aqueous solutions, computational models often include explicit water molecules or use a polarizable continuum model to account for solvent effects. figshare.comnih.gov

Molecular Dynamics and Simulation of Beryllium Hydroxide Systems

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a collection of atoms and molecules, MD simulations can track the trajectories of individual particles, providing insights into the dynamic processes and macroscopic properties of the system.

For beryllium hydroxide, MD simulations can be used to study its behavior in aqueous solution. This includes the hydration structure of beryllium ions and the dynamics of water molecules in the vicinity of the ion. Ab initio molecular dynamics, such as Car-Parrinello molecular dynamics (CPMD), combines molecular dynamics with electronic structure calculations on-the-fly, providing a more accurate description of the interatomic forces. figshare.comnih.gov Such simulations have been used to study the deprotonation of aquated beryllium ions and ligand exchange reactions, which are fundamental steps in the chemistry of beryllium hydroxide. figshare.comnih.gov

MD simulations can also be used to model the bulk properties of solid beryllium hydroxide, such as its crystal structure stability and thermal properties. By simulating the system at different temperatures and pressures, phase transitions and mechanical properties can be investigated.

Solution-Phase Behavior Modeling

Theoretical and computational modeling provides significant insights into the behavior of beryllium hydroxide in aqueous solutions. At the molecular level, the beryllium ion (Be²⁺) exhibits a strong preference for tetrahedral coordination. researchgate.net The tetra-aqua ion, [Be(H₂O)₄]²⁺, is a remarkably stable entity in acidic conditions. researchgate.net However, the solution chemistry of beryllium is largely dictated by its propensity for hydrolysis, a process that has been extensively studied using computational methods. researchgate.net

Car–Parrinello molecular dynamics (CPMD) simulations have proven to be a valuable tool for investigating the structure and speciation of beryllium complexes in aqueous solutions. figshare.comnih.gov These simulations outperform static density functional theory computations that rely on simple polarizable continuum solvent models. nih.gov For instance, CPMD simulations with the BLYP functional have been used to study aqueous [Be(H₂O)₄]²⁺ and its complexes. figshare.com Such models can predict thermodynamic quantities with good agreement to experimental data. According to constrained CPMD/BLYP simulations and pointwise thermodynamic integration, the free energy of deprotonation of [Be(H₂O)₄]²⁺ is calculated to be 9.6 kcal/mol. figshare.comnih.gov

As the pH of the solution increases, hydrolysis leads to the formation of various polynuclear hydroxo species. researchgate.net The most stable and principal of these is the hydroxo-bridged trimeric species, [Be₃(OH)₃(H₂O)₆]³⁺. wikipedia.org The formation of these multi-beryllium clusters is a key aspect of its aqueous behavior. researchgate.net Computational models indicate that the monomeric tetra-aqua ion, [Be(H₂O)₄]²⁺, is only present in significant amounts at a pH below approximately 3.5. researchgate.netwaikato.ac.nz Above this pH, the hydrolysis reaction becomes dominant, and the formation of complex hydroxo-bridged polymers occurs. waikato.ac.nz The small atomic size and relatively high charge of beryllium contribute to its tendency to form strong complexes. researchgate.net

The table below summarizes key findings from the computational modeling of beryllium's aqueous behavior.

| Property | Computational Finding | Method |

| Coordination Geometry | Predominantly 4-coordinate, tetrahedral. researchgate.net | Molecular Dynamics |

| Primary Aqua Ion | [Be(H₂O)₄]²⁺, stable at pH < 3.5. researchgate.netwaikato.ac.nz | CPMD/BLYP Simulations |

| Deprotonation Free Energy | 9.6 kcal/mol for [Be(H₂O)₄]²⁺. figshare.comnih.gov | Constrained CPMD/BLYP |

| Primary Hydrolysis Product | [Be₃(OH)₃(H₂O)₆]³⁺. wikipedia.org | - |

Simulation of Phase Transitions

The simulation of phase transitions in beryllium hydroxide is a complex area where direct computational studies are less common than for simpler compounds like beryllium metal or beryllium oxide. However, the theoretical and computational methodologies developed for these related materials provide a framework for understanding and predicting the phase behavior of beryllium hydroxide.

First-principles molecular dynamics simulations are a primary tool for investigating phase transitions at high pressures and temperatures. nih.govberkeley.eduaps.org This ab initio approach allows for the study of material properties without reliance on empirical data. For example, in the study of beryllium metal, first-principles molecular dynamics coupled with the thermodynamic integration method has been used to investigate the transition from the hexagonal close-packed (hcp) to the body-centered cubic (bcc) structure and the melting curve up to 1600 GPa. berkeley.eduaps.org

Similarly, for beryllium oxide (BeO), ab initio molecular dynamics simulations have been employed to investigate high-pressure melting in the range of 0 to 100 GPa, considering the wurtzite (WZ), zinc blend (ZB), and rocksalt (RS) phases. nih.gov These simulations can directly observe phase transitions, which are then confirmed through analyses like pair correlation functions. nih.gov

The computational study of the solidification of a thermoplastic beryllium oxide slurry provides another relevant example of phase transition modeling. mdpi.com In this work, the COMSOL Multiphysics software package was used to model the solidification process, taking into account temperature-dependent rheological and physical properties. mdpi.com Such continuum models are essential for optimizing industrial processes like casting. mdpi.com

These computational techniques are applicable to the study of beryllium hydroxide phase transitions, such as dehydration or decomposition under heat and pressure. The key challenge lies in accurately modeling the complex interactions involving the hydroxyl groups and water molecules.

The following table outlines the computational methods used to simulate phase transitions in beryllium and its oxide, which are applicable to beryllium hydroxide.

| Method | Application Example | Key Findings |

| First-Principles Molecular Dynamics | High-pressure phase diagram of Beryllium. berkeley.eduaps.org | Determined hcp-bcc transition and melting line. berkeley.eduaps.org |

| Ab Initio Molecular Dynamics | High-pressure melting of Beryllium Oxide. nih.gov | Observed ZB-RS-liquid phase transitions directly. nih.gov |

| Thermodynamic Integration | Coupled with molecular dynamics for Beryllium. berkeley.eduaps.org | Derived solid-solid and solid-liquid phase boundaries. berkeley.eduaps.org |

| Finite Element Modeling (COMSOL) | Solidification of Beryllium Oxide slurry. mdpi.com | Optimized casting process by modeling heat transfer and fluid dynamics. mdpi.com |

Applications in Advanced Materials Science and Engineering Non Biological

Precursors in Inorganic Material Synthesis

Beryllium hydroxide (B78521) is a foundational material in the production of high-performance beryllium-based inorganic compounds, most notably beryllium oxide and advanced ceramics derived from it.

The primary industrial application of beryllium hydroxide is as a precursor for the production of beryllium oxide (BeO), also known as beryllia. nih.gov Beryllia is a high-performance ceramic material valued for its exceptional thermal conductivity—surpassing most metals—combined with high electrical resistivity and a high melting point. wikipedia.orgazom.com

The conversion of beryllium hydroxide to beryllium oxide is achieved through a thermal decomposition process known as calcination. wikipedia.orgazom.comnih.gov The fundamental reaction is the dehydration of the hydroxide at elevated temperatures:

Be(OH)₂ → BeO + H₂O wikipedia.orgwikipedia.org

There are two main industrial routes for this conversion:

Direct Calcination: Purified beryllium hydroxide is heated directly to produce beryllium oxide powder. nih.gov

Sulfate (B86663) Process: In a more common two-step process, technical-grade beryllium hydroxide is first dissolved in sulfuric acid to form a beryllium sulfate solution. nih.gov Through evaporation and cooling, high-purity beryllium sulfate tetrahydrate (BeSO₄·4H₂O) crystallizes. This purified salt is then calcined at carefully controlled temperatures, typically between 1150 and 1450 °C, to yield beryllium oxide. nih.gov

The properties of the final beryllia powder, such as grain size, morphology, and reactivity, are significantly influenced by the characteristics of the initial beryllium hydroxide and the precise control of calcination temperatures. nih.gov These properties are tailored to meet the specific requirements of ceramic fabricators. nih.gov

| Production Parameter | Description | Significance |

| Precursor Purity | Purity of the starting Be(OH)₂. nih.gov | Determines the purity of the final BeO product, which is critical for high-performance applications. |

| Calcination Method | Direct dehydration of Be(OH)₂ or calcination of an intermediate salt like BeSO₄. nih.gov | The sulfate process allows for additional purification steps, yielding higher purity BeO. nih.gov |

| Calcination Temperature | Typically ranges from 1150 to 1450 °C for the sulfate process. nih.gov | Controls the particle size, surface area, and inertness of the resulting BeO powder. google.com BeO formed at temperatures above 800 °C is more inert. wikipedia.org |

| Calcination Atmosphere | Can be performed in air, nitrogen, argon, or hydrogen. google.com | Affects the surface chemistry and potential impurities in the final product. |

Beryllium oxide derived from beryllium hydroxide is a key component in the fabrication of advanced ceramic materials. maestrovirtuale.com These high-performance ceramics are used in applications where a combination of high thermal conductivity, high electrical insulation, and good mechanical strength is required. preciseceramic.compreciseceramic.com

Beryllia ceramics are typically manufactured by sintering the BeO powder, produced from beryllium hydroxide, into desired shapes. azom.compreciseceramic.com This process involves heating the compressed powder to high temperatures (1600–1800 °C) to form a solid, dense material. azom.com

Beryllium oxide is also incorporated into ceramic matrix composites (CMCs) to enhance their properties. An example is the development of magnesia (MgO)-BeO composites for nuclear applications. These CMCs are engineered to be environmentally stable and radiation resistant, serving as advanced moderators in high-temperature microreactors. stonybrook.edu

Catalytic and Electrochemical Applications

While not as widespread as its use as a ceramic precursor, beryllium hydroxide and its derivatives have roles in catalysis and are relevant to the development of energy storage materials.

Beryllium hydroxide is an amphoteric compound, meaning it can react with both acids and alkalis. wikipedia.orgchemguide.co.uk This property is central to its chemical reactivity. In reactions with acids, it acts as a base to form beryllium salts, and with strong alkalis, it dissolves to form the tetrahydroxoberyllate anion, [Be(OH)₄]²⁻. wikipedia.orgchemguide.co.uk

Reaction with Acid (e.g., H₂SO₄): Be(OH)₂ + H₂SO₄ → BeSO₄ + 2H₂O wikipedia.org

Reaction with Base (e.g., NaOH): Be(OH)₂ + 2NaOH → Na₂[Be(OH)₄] wikipedia.org

While beryllium hydroxide itself is not widely used as a direct catalyst in industrial processes, its chemical properties are relevant to the synthesis of more complex catalysts. For instance, it is a key ingredient in preparing certain silver-beryllium oxide catalysts. Beryllium and its compounds, including beryllium oxide, are generally used to catalyze organic reactions such as hydroamination and dehydrogenation coupling. alfachemic.com

Beryllium hydroxide is the primary feedstock for producing beryllium metal, which has been explored as an anode material in batteries due to its theoretically high electrical current flow capacity. nih.govgoogle.com Patents describe beryllium batteries using a beryllium metal anode with various cathodic materials and an organic electrolyte. google.com

More recent research has focused on incorporating beryllium into advanced electrode architectures. A first-principles study on beryllium-doped β₁₂ borophene showed its potential as a high-performance anode material for both lithium-ion batteries (LIBs) and sodium-ion batteries (NIBs). The study's findings are summarized below.

| Electrode Material | Ion | Adsorption Energy (eV) | Open Circuit Voltage (V) | Theoretical Specific Capacity (mAh g⁻¹) |

| Be-doped β₁₂ borophene | Li⁺ | -2.174 | 0.84 | 2869 |

| Be-doped β₁₂ borophene | Na⁺ | -1.765 | 0.80 | 2087 |

Data sourced from first-principles calculations. doi.org

The results indicate that beryllium doping significantly enhances the adsorption of lithium and sodium ions and yields an extremely high theoretical specific capacity, several times higher than that of commercial graphite (B72142) anodes. doi.org While this research does not use beryllium hydroxide directly as an electrode material, it highlights the potential of beryllium, derived from the hydroxide, in next-generation energy storage devices. General research into metal hydroxides also points to their potential as pseudocapacitive materials for supercapacitors, although specific studies on beryllium hydroxide are limited. nih.govresearchgate.net

Nanomaterials Derived from Beryllium Hydroxide

Beryllium hydroxide is a starting point for the synthesis of beryllium-based nanomaterials, particularly beryllium oxide nanoparticles. These nanomaterials are of interest due to their potential to enhance the properties of composites, coatings, and other advanced materials. azonano.com

BeO nanoparticles can be synthesized via several methods, often using a beryllium salt like beryllium sulfate, which is produced from beryllium hydroxide. chalcogen.ro One effective technique is the polyacrylamide gel route. chalcogen.roresearchgate.net In this method, a beryllium salt solution is polymerized into a gel with organic monomers. The resulting gel is then dried and calcined at controlled temperatures (e.g., 700-800 °C) to decompose the organic matrix and form BeO nanoparticles. chalcogen.ro

Research has shown that this method can produce BeO nanoparticles with average particle sizes ranging from 15 to 25 nm. researchgate.net The calcination temperature plays a crucial role in determining the final crystallite size. chalcogen.ro

| Synthesis Method | Precursor | Calcination Temp. (°C) | Resulting Particle Size (nm) | Reference |

| Polyacrylamide Gel Route | Beryllium Sulfate Tetrahydrate | 700 | < 70 | chalcogen.ro |

| Polyacrylamide Gel Route | Beryllium Sulfate | 800 | 15 - 25 | researchgate.net |

These synthesized BeO nanoparticles have potential applications in creating materials with high thermal conductivity for thermal management in electronics. chalcogen.ro Other potential uses for beryllium nanoparticles include coatings, nanowires, and as additives in polymers and composites. azonano.com

Synthesis and Properties of One-Dimensional Nanofilaments

The formation of one-dimensional (1D) nanostructures, including wires, rods, and tubes, is a significant area of materials research, driven by the unique properties that emerge at the nanoscale. The synthesis of such structures often relies on controlling the nucleation and growth of crystals to favor elongation along a single axis. While direct synthesis of beryllium hydroxide nanofilaments is not as common as other materials like selenium or tellurium, the principles of anisotropic growth are applicable. Methods to achieve 1D growth include exploiting the intrinsic crystallographic structure of a material, using templates to direct growth, or kinetically controlling the process through supersaturation and capping agents.

For compounds like beryllium hydroxide, hydrothermal or solvothermal synthesis could be employed to control the crystallization process, potentially leading to the formation of 1D nanostructures. The properties of such nanofilaments would be characterized by a high aspect ratio and a large surface-area-to-volume ratio, making them candidates for applications in catalysis or as reinforcing agents in composite materials.

Table 1: General Properties of 1D Nanostructures

| Property | Description | Potential Implication for Be(OH)₂ Nanofilaments |

| High Aspect Ratio | The length of the nanostructure is significantly greater than its width. | Enhanced mechanical reinforcement in composites; anisotropic electrical or thermal conductivity. |

| Large Surface Area | A high proportion of atoms are at the surface compared to the bulk material. | Increased reactivity for catalytic applications; high capacity for adsorption. |

| Quantum Confinement | Electronic and optical properties can differ from the bulk material due to confinement of electrons in two dimensions. | Potential for novel optoelectronic properties, though less pronounced in hydroxide compounds. |

Two-Dimensional Layered Hydroxides in Functional Materials